1-Bromo-2-octyne
Overview
Description
1-Bromo-2-octyne is a halogenated alkyne, a compound that includes a bromine atom and a triple bond within its carbon chain. While the specific compound 1-Bromo-2-octyne is not directly discussed in the provided papers, the research does cover various brominated alkynes and their chemical behavior, which can provide insights into the properties and reactivity of 1-Bromo-2-octyne.
Synthesis Analysis
The synthesis of brominated alkynes can be achieved through different methods. For instance, the synthesis of fluorinated enynes and dienes via 1-bromo-2-fluoro alkenes involves palladium-catalyzed condensation, which could be adapted for the synthesis of 1-Bromo-2-octyne . Additionally, the preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction suggests a potential synthetic route for 1-Bromo-2-octyne that could offer high yields and stereoselectivity .
Molecular Structure Analysis
The molecular structure of brominated alkynes, such as 1-Bromo-2-octyne, is characterized by the presence of a triple bond and a bromine atom. The structure can influence the reactivity and the formation of stereogenic centers or axially chiral allenes, as seen in the DABCO-catalyzed 1,4-bromolactonization of conjugated enynes .
Chemical Reactions Analysis
Brominated alkynes participate in various chemical reactions. For example, they can undergo regioselective gold-catalyzed rearrangement , and they can be used as reagents in organic synthesis, such as in the addition to aldehydes and ketones to form 2-bromo-1-alken-3-ols . The reactivity of 1-Bromo-2-octyne can be inferred from these studies, suggesting its potential utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-octyne can be deduced from the behavior of similar brominated compounds. The stability of a 1-bromoalumole and its potential for functionalization indicate that brominated alkynes can form stable structures and participate in further chemical transformations . The visible-light-induced C-Br bond homolysis of bromomalonates to synthesize benzofurans demonstrates the susceptibility of brominated compounds to photolytic conditions .
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Cycloalkynes : 1-Bromo-2-octyne is used in the preparation of cycloalkyne derivatives, such as cyclo-octyne, through elimination reactions (Reese & Shaw, 1970).
- Synthesis of Alkenes and Alkynes : It's instrumental in the stereoselective preparation of (Z)-1-bromo-1-alkenes and terminal alkynes from dibromoalkanoic acids, using microwave-induced reactions (Kuang, Yang, Senboku, & Tokuda, 2005).
- Molecular Structure Studies : Its derivatives, such as 1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane, have been synthesized for molecular and crystal structure analyses (Douglass, Janoušek, Kaszyński, & Young, 1998).
- Catalytic Reduction Studies : 1-Bromo-2-octyne is used in studies exploring the catalytic reduction of phenyl-conjugated acetylenic halides (Mubarak, Jennermann, Ischay, & Peters, 2007).
Chemical Reactions and Properties
- Skeletal Rearrangement : 1-Bromo-2-octyne is involved in skeletal rearrangements at the molecular level, contributing to the synthesis of long polyynes (Pavliček, Gawel, Kohn, Majzik, Xiong, Meyer, Anderson, & Gross, 2018).
- Formation of Dienals : It is used in the synthesis of aliphatic dienals, which are crucial in various chemical synthesis processes (Ward & Dorp, 2010).
- Polar Interaction Studies : The compound plays a role in studies examining hydrogen bonding and other polar interactions in organic solvents (Hallman, Stephenson, & Fuchs, 1983).
- Chain Extension Reactions : Its role in chain extension reactions of acetylenes has been explored, providing insights into the butylation and metal-halogen exchange processes (Bhanu, Khan, & Scheinmann, 1976).
Safety And Hazards
properties
IUPAC Name |
1-bromooct-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBYOBXEXNWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373728 | |
Record name | 1-Bromo-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-octyne | |
CAS RN |
18495-27-7 | |
Record name | 1-Bromo-2-octyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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